REACTION_CXSMILES
|
[C:1]([CH2:7][C:8]#[N:9])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[OH-].[Na+].S(O)(O)(=O)=O.[NH2:17]O.Cl>O.[OH-].[Na+]>[NH2:9][C:8]1[CH:7]=[C:1]([C:2]([CH3:5])([CH3:4])[CH3:3])[O:6][N:17]=1 |f:1.2,3.4,7.8|
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Name
|
|
Quantity
|
25.03 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)CC#N
|
Name
|
|
Quantity
|
18.16 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
18.06 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NO
|
Name
|
|
Quantity
|
319 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
72 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
26.13 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40.31 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.38 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 60° C. for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at 70° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 40 minutes
|
Duration
|
40 min
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated under atmospheric pressure
|
Type
|
CUSTOM
|
Details
|
to recover pinacolone (1.07 g; yield, 5.3%)
|
Type
|
TEMPERATURE
|
Details
|
cooled to ordinary temperature
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
STIRRING
|
Details
|
shaken with chloroform
|
Type
|
WASH
|
Details
|
The chloroform layer is washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NOC(=C1)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 123.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |